Rouge Congo

Vue d'ensemble

Description

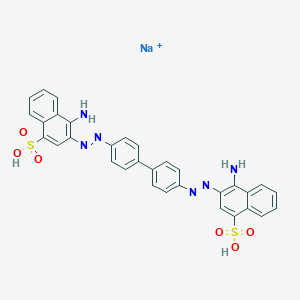

Le rouge Congo est un composé organique connu sous le nom de sel de sodium de l'acide 3,3′-([1,1′-biphényl]-4,4′-diyl)bis(4-aminonaphtalène-1-sulfonique). C'est un colorant azoïque qui a été synthétisé pour la première fois en 1883 par Paul Böttiger. Le this compound est soluble dans l'eau, donnant une solution colloïdale rouge, et sa solubilité est plus élevée dans les solvants organiques. Historiquement, il était utilisé dans l'industrie textile, mais son utilisation a décliné en raison de ses propriétés cancérigènes .

Applications De Recherche Scientifique

Congo red has a wide range of scientific research applications:

Histological Staining: It is used for staining amyloid fibrils in histological samples, providing a diagnostic tool for amyloidosis.

pH Indicator: Congo red changes color based on pH, making it useful as a pH indicator in various chemical and biological experiments.

Biodegradation Studies: It is used to study the biodegradation of dyes by microorganisms, providing insights into environmental pollution and remediation.

Cancer Research: Congo red has been used to form supramolecular aggregates with tyrosine kinase inhibitors, enhancing their therapeutic impact on cancer cells.

Mécanisme D'action

Target of Action

Congo Red is a direct diazo dye primarily used for staining amyloid in tissue sections . Its primary targets are the misfolded proteins deposited in amyloidosis . These proteins play a crucial role in several diseases, including primary amyloidosis, amyloid light chain (AL) seen in plasma cell dyscrasias, and amyloid A (AA) associated with inflammatory conditions .

Mode of Action

Congo Red forms complexes with these misfolded proteins . The interaction between Congo Red and its targets is characterized by the linearity of the dye molecule and the β-pleated sheet configuration of the proteins . This interaction results in a change in the optical reactivity under polarized light, described as apple green birefringence .

Biochemical Pathways

The biochemical pathway affected by Congo Red involves the abnormal folding of proteins. A key event in the development of AL amyloidosis is the change in the secondary or tertiary structure of an abnormal monoclonal light chain, which results in an unstable conformation . This conformational change leads to the abnormal folding of the light chain, rich in β leaves, which assemble into monomers that stack together to form amyloid fibrils .

Pharmacokinetics

It’s known that congo red is water-soluble, yielding a red colloidal solution; its solubility is greater in organic solvents . This property may influence its bioavailability and distribution in the body.

Result of Action

The result of Congo Red’s action is the staining of amyloid in tissue sections, allowing for the evaluation of the presence and extent of amyloidosis in different organs . This staining is considered the gold standard for the demonstration of amyloid in tissue sections .

Action Environment

The action of Congo Red can be influenced by environmental factors. For instance, the efficiency of Congo Red in degrading Congo Red wastewater was found to be optimal at pH 7 and 37 °C . Furthermore, the presence of other substances, such as carbon nanotubes and silver, can enhance the performance of Congo Red in photocatalytic treatment of Congo Red wastewater .

Analyse Biochimique

Biochemical Properties

Congo red has been associated with specific binding to β-1,3-glucans, which blocks cell wall polysaccharide synthesis This interaction with β-1,3-glucans suggests that Congo red may interact with enzymes involved in polysaccharide synthesis

Cellular Effects

Congo red has been shown to have effects on various types of cells. For instance, in the fungus Aspergillus fumigatus, Congo red exposure leads to the formation of abnormal, distorted, swollen conidia, referred to as Quasimodo cells . These cells absorb more Congo red than the germinating conidia of sensitive or parental strains . This suggests that Congo red can influence cell function and potentially impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Congo red’s action is not fully understood. It is known that Congo red has a propensity to aggregate in aqueous and organic solutions. The proposed mechanisms suggest hydrophobic interactions between the aromatic rings of the dye molecules, leading to a π–π stacking phenomenon .

Temporal Effects in Laboratory Settings

Long-term incubation with Congo red has led to the discovery of a new Congo red-induced growth effect, called Drug Induced Growth Stimulation (DIGS), since the growth of one of them could be stimulated after recovery from Congo red stress . This suggests that the effects of Congo red on cellular function can change over time in laboratory settings.

Dosage Effects in Animal Models

It is known that Congo red and its metabolites can be toxic , suggesting that high doses could potentially have adverse effects.

Subcellular Localization

A study has suggested that Congo red and the c-di-GMP synthetase DgcK establish a spatially close signal-effector cluster at the membrane This suggests that Congo red may localize to the membrane in cells

Méthodes De Préparation

Le rouge Congo est synthétisé par couplage azoïque du dérivé bis(diazonium) de la benzidine avec l'acide naphtionique . La réaction implique les étapes suivantes:

Diazotation : La benzidine est traitée avec de l'acide nitreux pour former le sel bis(diazonium).

Couplage : Le sel bis(diazonium) est ensuite couplé avec l'acide naphtionique en milieu alcalin pour former le this compound.

Les méthodes de production industrielle suivent des étapes similaires mais sont mises à l'échelle pour produire des quantités plus importantes. Les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement et une pureté élevés du produit.

Analyse Des Réactions Chimiques

Le rouge Congo subit plusieurs types de réactions chimiques:

Oxydation : Le this compound peut être oxydé par de forts oxydants, ce qui conduit à la rupture des liaisons azo.

Réduction : En conditions réductrices, les liaisons azo du this compound peuvent être clivées, ce qui entraîne la formation d'amines aromatiques.

Substitution : Le this compound peut subir des réactions de substitution électrophile, où les cycles aromatiques sont substitués par divers électrophiles.

Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, le dithionite de sodium pour la réduction et divers électrophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique:

Coloration histologique : Il est utilisé pour colorer les fibrilles amyloïdes dans les échantillons histologiques, fournissant un outil de diagnostic pour l'amylose.

Indicateur de pH : Le this compound change de couleur en fonction du pH, ce qui le rend utile comme indicateur de pH dans diverses expériences chimiques et biologiques.

Études de biodégradation : Il est utilisé pour étudier la biodégradation des colorants par les micro-organismes, fournissant des informations sur la pollution environnementale et la remédiation.

Recherche sur le cancer : Le this compound a été utilisé pour former des agrégats supramoléculaires avec des inhibiteurs de tyrosine kinase, améliorant leur impact thérapeutique sur les cellules cancéreuses.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à s'agréger en solutions aqueuses et organiques. Cette agrégation est due aux interactions hydrophobes entre les cycles aromatiques des molécules de colorant, conduisant à un phénomène d'empilement π–π . Dans les systèmes biologiques, le this compound se lie aux fibrilles amyloïdes par ces interactions, ce qui permet de les visualiser sous lumière polarisée .

Comparaison Avec Des Composés Similaires

Le rouge Congo est unique parmi les colorants azoïques en raison de sa structure et de ses propriétés spécifiques. Des composés similaires incluent:

- This compound, Corinth Congo, Congo Brillant, Orange Congo, Brun Congo et Bleu Congo : D'autres colorants commercialisés sous le nom de « Congo », chacun ayant des couleurs et des applications distinctes .

Rouge Sirius F3B : Souvent utilisé comme substitut du this compound dans la coloration biologique.

Thioflavine S : Un autre colorant utilisé pour colorer les fibrilles amyloïdes.

La singularité du this compound réside dans ses propriétés de liaison spécifiques et son importance historique en tant que l'un des premiers colorants synthétiques utilisés dans l'industrie textile.

Propriétés

Numéro CAS |

573-58-0 |

|---|---|

Formule moléculaire |

C32H24N6NaO6S2 |

Poids moléculaire |

675.7 g/mol |

Nom IUPAC |

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C32H24N6O6S2.Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44); |

Clé InChI |

VHDJUIBOMRHIST-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na] |

Apparence |

Solid powder |

Color/Form |

BROWNISH-RED POWDER; IN WATER YELLOWISH-RED & IN ETHANOL ORANGE |

melting_point |

>360 °C |

Key on ui other cas no. |

573-58-0 |

Description physique |

Red to red-brown solid; [ChemIDplus] Yellowish-red in water or orange in ethanol; [HSDB] |

Pictogrammes |

Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Sol in ethanol; very slightly sol in acetone; practically insol in ether 1 G SOL IN ABOUT 30 ML WATER 10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanol In water= 1.16X10+5 mg/l at 25 °C |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Congo Red Red, Congo |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.